Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as an amino acid derivative, specifically a cyclopentane carboxylate, which incorporates a bromophenyl substituent. This compound is notable for its potential applications in drug development, particularly as an intermediate in the synthesis of biologically active molecules.
The compound is derived from the cyclopentane framework, featuring a carboxylate group and an amino group at specific stereocenters. It is classified under organic compounds due to its carbon-based structure and is specifically categorized as an amino acid derivative due to the presence of the amino group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biological systems.
The synthesis of Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride typically involves several key steps:
These methods may also incorporate modern techniques such as flow microreactor systems, which improve efficiency and sustainability in chemical synthesis .
The molecular formula for Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is , with a molecular weight of approximately 334.63 g/mol. The IUPAC name reflects its stereochemistry and functional groups:
COC(=O)[C@]1(CC[C@H](C1)C2=CC=C(C=C2)Br)N.Cl
This structure indicates a chiral center at positions 1 and 3 of the cyclopentane ring, contributing to its potential biological activity .
Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
The mechanism of action for Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride involves interaction with specific molecular targets, which may include enzymes or receptors. The amino and bromophenyl groups play crucial roles in binding affinity and specificity. These interactions are likely mediated through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride exhibits several notable physical properties:
The chemical properties include:
The construction of the enantiopure cyclopentane core demands precise stereochemical control at C1 and C3 positions. Rhodium-catalyzed reactions of vinyldiazoacetates with disubstituted butenols enable the formation of four stereogenic centers with exceptional selectivity (>97:3 dr, 99% ee) [1] [4]. This domino sequence proceeds through rhodium-bound oxonium ylide formation, [3,3]-sigmatropic rearrangement, oxy-Cope rearrangement, and intramolecular carbonyl ene reaction. Alternative approaches include ring-closing metathesis (RCM) of diene precursors, though this method typically yields lower diastereoselectivity (70:30 dr) unless chiral catalysts are employed [4].
Table 1: Comparative Stereoselectivity in Cyclopentane Ring Formation
Method | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
---|---|---|---|
Rhodium carbene cascade | Rh₂(S-DOSP)₄ | >97:3 | >99% |
Ring-closing metathesis | Grubbs 2nd-gen catalyst | ~70:30 | 85-92%* |
Dieckmann condensation | Ti(OiPr)₄/Base | ~80:20 | N/A |
Aldol cyclization | Proline derivatives | ~75:25 | 90-95%* |
* Requires additional chiral auxiliaries
The stereoelectronic constraints of the cyclopentane ring favor an "envelope" conformation, minimizing steric clashes between the C1 ester group and C3 aryl substituent during ring formation [4].
Electrophilic aromatic substitution is unsuitable for direct bromophenyl attachment due to poor regioselectivity and competing side reactions. Instead, palladium-catalyzed Suzuki-Miyaura coupling of cyclopentene triflates with 4-bromophenylboronic acid achieves high fidelity C-C bond formation [1] [4]. Key reaction parameters include:
Alternative metal-mediated approaches include:
Table 2: Bromophenyl Incorporation Efficiency
Method | Precursor | Temperature | Yield | Purity |
---|---|---|---|---|
Suzuki-Miyaura | Cyclopentenyl triflate | 80°C | 89% | >98% |
Negishi | Cyclopentenyl zinc chloride | 70°C | 78% | 95% |
Direct arylation | Bromobenzene | 100°C | 65% | 85% |
Nucleophilic substitution of cyclopentanone derivatives with azide reagents faces significant limitations:
Reductive amination outperforms nucleophilic methods by preserving stereochemical integrity. Optimized conditions utilize:
This one-pot protocol achieves 85-92% yields with <0.5% epimerization at C1 or C3. Alternative reductants like NaBH₃CN require strict pH control (pH 5-6) but offer comparable stereoselectivity [7].
Free base conversion to pharmaceutical-grade hydrochloride salt necessitates careful control of protonation kinetics and crystal nucleation:
Table 3: Crystallization Performance in Different Solvent Systems
Solvent Pair | Crystal Habit | Particle Size (D50) | Recovery Yield | Residual Solvents |
---|---|---|---|---|
EtOAc/Hexane (1:3) | Needles | 120 µm | 91% | <300 ppm |
MeOH/Diethyl ether | Rods | 250 µm | 85% | 800 ppm |
IPA/MTBE | Plates | 95 µm | 88% | 450 ppm |
Critical quality attributes include residual solvent levels (<500 ppm ICH limit) and chloride content (18.9-19.2% theoretical) .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: